Structural Uniqueness Assessment: N-(2,2-Dimethoxyethyl)-N-allyl Substitution Pattern Versus Closest Analog
Direct head-to-head performance comparisons between ethyl allyl(2,2-dimethoxyethyl)carbamate and structurally defined analogs are not available in the peer-reviewed literature or patent corpus. The closest identified structural comparator is allyl allyl(2,2-dimethoxyethyl)carbamate (CAS 2044687-05-8; C₁₁H₁₉NO₄; MW 229.28), which differs by replacement of the ethyl ester group with an allyl ester group . This structural distinction introduces an additional polymerizable alkene moiety absent in the target compound. The target compound's ethyl ester confers a predicted LogP of 1.25–2.36 and a boiling point of ~270°C , whereas the diallyl analog is expected to exhibit higher molecular weight, increased lipophilicity, and dual-site UV-crosslinking potential due to the second allyl group. No experimental data comparing reactivity, stability, or biological activity between these two compounds exists in the public domain.
| Evidence Dimension | Molecular structure and composition |
|---|---|
| Target Compound Data | CAS 128740-02-3; C₁₀H₁₉NO₄; MW 217.26; ethyl ester terminus; single N-allyl group |
| Comparator Or Baseline | Allyl allyl(2,2-dimethoxyethyl)carbamate (CAS 2044687-05-8); C₁₁H₁₉NO₄; MW 229.28; allyl ester terminus; dual allyl groups |
| Quantified Difference | ΔMW = +12.02 g/mol; ΔC = +1 carbon; ΔH = 0 hydrogen; functional group difference: ethyl ester vs. allyl ester |
| Conditions | Structural comparison based on CAS registry data and vendor catalog information; no experimental co-assessment available |
Why This Matters
Procurement decisions must be based on exact structural match; the diallyl analog introduces additional reactive functionality that would alter synthetic outcomes and cannot be used as a substitute.
